molecular formula C14H10N4O4S B11015479 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11015479
M. Wt: 330.32 g/mol
InChI Key: UYYQKLFHMYQRSN-UHFFFAOYSA-N
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Description

5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiazole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the thiazole and isoxazole intermediates, which are then coupled under specific conditions to form the final compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. The nitro group and aromatic rings can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with DNA. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H10N4O4S

Molecular Weight

330.32 g/mol

IUPAC Name

5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C14H10N4O4S/c1-8-11(12(17-22-8)9-5-3-2-4-6-9)13(19)16-14-15-7-10(23-14)18(20)21/h2-7H,1H3,(H,15,16,19)

InChI Key

UYYQKLFHMYQRSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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